2-(Piperidin-2-yl)glycine hcl
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Overview
Description
2-(Piperidin-2-yl)glycine hcl, with the CAS Number 1958064-76-0, is a chemical compound with the linear formula C7H15ClN2O2 . It has a molecular weight of 194.66 . The IUPAC name for this compound is 2-amino-2-(piperidin-2-yl)acetic acid hydrochloride .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The InChI code for 2-(Piperidin-2-yl)glycine hcl is 1S/C7H14N2O2.ClH/c8-6(7(10)11)5-3-1-2-4-9-5;/h5-6,9H,1-4,8H2,(H,10,11);1H . This indicates that the molecule consists of a piperidine ring attached to a glycine moiety, with a hydrochloride group attached.Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction mechanism involves the formation of the initially formed trans-isomer converting into a more stable cis-form .Physical And Chemical Properties Analysis
2-(Piperidin-2-yl)glycine hcl is stored at room temperature . The country of origin is CN .Scientific Research Applications
Roles of Glycine in Plant and Animal Systems
Glycine Betaine and Proline in Plant Stress Resistance Glycine betaine (GB) and proline are crucial in enhancing plant abiotic stress resistance, acting as organic osmolytes that accumulate in response to environmental stresses. These compounds play significant roles in maintaining enzyme and membrane integrity and facilitating osmotic adjustment in stressed plants. Exogenous application of GB and proline has shown potential in improving growth and crop yield under stressful environments, though their effectiveness can vary across different species and stress conditions (Ashraf & Foolad, 2007).
Glycine as an Antiinflammatory, Immunomodulatory, and Cytoprotective Agent Glycine exhibits anti-inflammatory, immunomodulatory, and cytoprotective effects. It has shown protective qualities against various forms of stress and injury in animal models, including protection against ischemia/reperfusion injury, toxicants, and even arthritis. Glycine's mechanisms of action include suppressing inflammatory cytokines, stabilizing cell membranes, and inhibiting necrotic cell death pathways (Zhong et al., 2003).
Glycine and Sleep Quality Improvement Glycine ingestion before bedtime has been shown to significantly improve subjective sleep quality in individuals with insomniac tendencies. It increases plasma and cerebrospinal fluid glycine concentrations and induces a decline in core body temperature, which might facilitate the onset of sleep (Bannai & Kawai, 2012).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on the pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
2-amino-2-piperidin-2-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-6(7(10)11)5-3-1-2-4-9-5;/h5-6,9H,1-4,8H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKRVJIAOATLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-2-yl)glycine hcl |
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